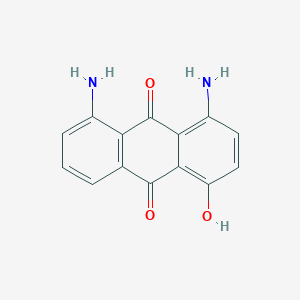![molecular formula C11H15ClO2 B14361057 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride CAS No. 91244-99-4](/img/structure/B14361057.png)
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that makes it an interesting subject for research in various fields of chemistry and biology. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, which can influence the reactivity and properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride typically involves the formation of the bicyclic core followed by functionalization at specific positions. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps may include oxidation and chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution with amines can form amides .
Applications De Recherche Scientifique
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride involves its reactivity with various biological targets. The carbonyl chloride group can react with nucleophilic sites in proteins and other biomolecules, potentially leading to modifications that affect their function . The bicyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
7-Oxabicyclo[3.3.1]nonane-3-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization . The methyl group at the 5-position also adds to its uniqueness by influencing the compound’s steric and electronic properties .
Propriétés
Numéro CAS |
91244-99-4 |
|---|---|
Formule moléculaire |
C11H15ClO2 |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
5-methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-10-3-2-4-11(7-10,9(12)14)6-8(13)5-10/h2-7H2,1H3 |
Clé InChI |
RSOZPTGDJAJUMV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(C1)(CC(=O)C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
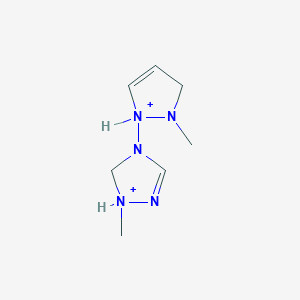
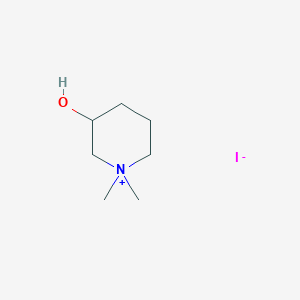


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
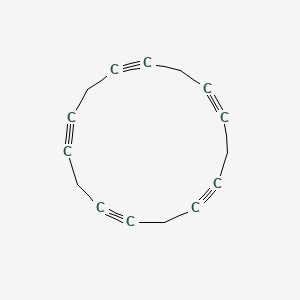
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
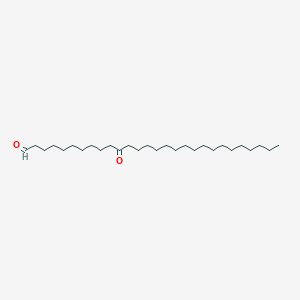
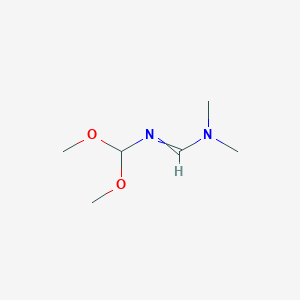
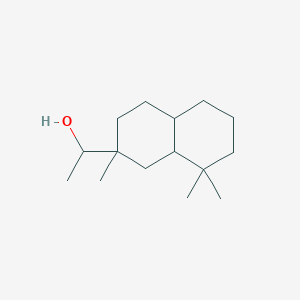
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
